DL-Adrenaline
Overview
Description
DL-Adrenaline, also known as dl-Epinephrine, is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is used in medicine chiefly as a stimulant in cardiac arrest, as a vasoconstrictor in shock, and as a bronchodilator and antispasmodic in bronchial conditions .
Synthesis Analysis
The synthesis of DL-Adrenaline involves a series of enzyme steps leading to the conversion of cholesterol to aldosterone . A deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .
Molecular Structure Analysis
The molecular formula of DL-Adrenaline is C9H13NO3, and its molecular weight is 183.2 .
Chemical Reactions Analysis
DL-Adrenaline is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen .
Physical And Chemical Properties Analysis
DL-Adrenaline is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is heat sensitive . .
Scientific Research Applications
Hormone and Neurotransmitter
DL-Adrenaline, also known as DL-Epinephrine, is a hormone and neurotransmitter . It plays a crucial role in the body’s fight-or-flight response by increasing blood flow to muscles, output of the heart, pupil dilation, and blood sugar. It does this by binding to alpha and beta receptors .
Bioprocessing
DL-Adrenaline is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs .
Cell Culture and Transfection
DL-Adrenaline is used in cell culture and transfection . Cell culture is the process by which cells are grown under controlled conditions, generally outside their natural environment. Transfection is the process of deliberately introducing naked or purified nucleic acids into eukaryotic cells .
Food and Beverage Lab Solutions
DL-Adrenaline is used in food and beverage lab solutions . It is used in various tests and experiments related to food and beverage products to ensure their safety, quality, and compliance with regulations .
Pharma and Biopharma
DL-Adrenaline is used in the pharmaceutical and biopharmaceutical industry . It is used in the development and production of drugs, particularly those that are derived from biological sources .
Real-Time PCR
DL-Adrenaline is used in Real-Time PCR (Polymerase Chain Reaction) applications . Real-Time PCR is a laboratory technique used in genetics that allows a “copy” of a DNA sequence to be made rapidly and then detected during the PCR process .
Semiconductor Analysis
DL-Adrenaline is used in semiconductor analysis . It is used in various tests and measurements in the semiconductor industry to ensure the performance, reliability, and quality of semiconductor devices .
Clinical and Diagnostics
DL-Adrenaline is used in clinical and diagnostic applications . It is used in various tests and procedures in healthcare to diagnose and monitor diseases .
Safety And Hazards
properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
Record name | (+/-)-Adrenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Racepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema. | |
Record name | Racepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
DL-Adrenaline | |
CAS RN |
329-65-7 | |
Record name | (±)-Adrenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racepinephrine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Adrenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACEPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxidized-adrenal-ferredoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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